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molecular formula C5H5ClN2O2 B101096 6-(Chloromethyl)uracil CAS No. 18592-13-7

6-(Chloromethyl)uracil

Cat. No. B101096
M. Wt: 160.56 g/mol
InChI Key: VCFXBAPEXBTNEA-UHFFFAOYSA-N
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Patent
US04604466

Procedure details

A mixture of 100 g (0.623 mole) of 6-chloromethylpyrimidine-2,4-dione and 200 ml of anhydrous ammonia was allowed to react overnight in a sealed bomb at about 20° C. The solid residue was slurried in ethyl acetate, and was then separated by filtration and washed sequentially with water and methanol to provide 6-aminomethylpyrimidine-2,4-dione, m.p. 295°-297° C.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[NH:8][C:7](=[O:9])[NH:6][C:5](=[O:10])[CH:4]=1.[NH3:11]>C(OCC)(=O)C>[NH2:11][CH2:2][C:3]1[NH:8][C:7](=[O:9])[NH:6][C:5](=[O:10])[CH:4]=1

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
ClCC1=CC(NC(N1)=O)=O
Name
Quantity
200 mL
Type
reactant
Smiles
N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react overnight in a sealed bomb at about 20° C
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
was then separated by filtration
WASH
Type
WASH
Details
washed sequentially with water and methanol

Outcomes

Product
Name
Type
product
Smiles
NCC1=CC(NC(N1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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